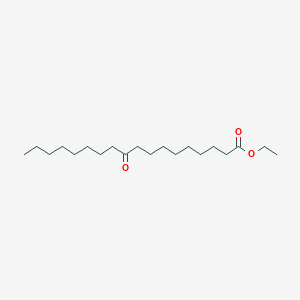

(E)-2-Cyanocinnamic acid methyl ester

Overview

Description

(E)-2-Cyanocinnamic acid methyl ester, also known as 2-methyl-2-cyanoacrylate, is a synthetic organic compound that is used in a variety of scientific research applications. It is a monomeric ester of cyanocinnamic acid and is of interest to scientists due to its unique properties and potential applications.

Scientific Research Applications

- Methyl ester sulfonate (MES) , synthesized from natural resources, serves as a sustainable surfactant. MES exhibits good physicochemical properties, making it suitable for applications as detergents and emulsifiers .

- Liquid crystal structures of MES surfactants have been studied using techniques like polarizing optical microscopy (POM) and small-angle X-ray scattering (SAXS). These surfactants form lamellar, hexagonal, or micellar cubic structures, which are important for emulsification, detergency, and lubrication .

- MES has been investigated as an emulsifying agent to enhance the storage stability of asphalt and asphalt-latex emulsions. Its use contributes to better performance and durability of asphalt materials .

- In the context of microalgae culture, MES derivatives have been explored. These metabolites play a role in various biological processes and may have applications in biofuel production, pharmaceuticals, and environmental remediation .

- Mycophenolic acid methyl ester (MAE) , a marine-derived compound, exhibits potent inhibition of influenza A virus (IAV) replication in vitro. It has low cytotoxicity and shows promise as an antiviral agent .

- MES can be used as a building block in synthetic chemistry. For instance, it serves as a precursor for the synthesis of other compounds, making it valuable in organic chemistry research .

Surfactants and Emulsifiers

Asphalt Emulsions

Microalgae Metabolites

Antiviral Activity

Synthetic Chemistry

Mechanism of Action

Target of Action

Similar compounds such as other esters have been known to interact with various enzymes and proteins in the body . The specific targets would depend on the structure of the compound and the biological system in which it is introduced.

Mode of Action

Esters in general undergo hydrolysis in the presence of a dilute acid such as hydrochloric acid or sulfuric acid . This process involves the ester taking a proton (a hydrogen ion) from the hydroxonium ion, which is present in all solutions of acids in water . The proton becomes attached to one of the lone pairs on the oxygen which is double-bonded to the carbon .

Biochemical Pathways

Esters are known to undergo hydrolysis, leading to the production of carboxylic acids and alcohols . This process can affect various biochemical pathways depending on the specific carboxylic acid and alcohol produced.

Pharmacokinetics

The resulting metabolites are then excreted via the kidneys .

Result of Action

The hydrolysis of esters generally results in the production of carboxylic acids and alcohols . These products can have various effects on the body depending on their specific structures and the biological system in which they are introduced.

Action Environment

The action, efficacy, and stability of (E)-2-Cyanocinnamic acid methyl ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate of hydrolysis of the ester . Additionally, factors such as temperature, presence of other substances, and specific conditions within the biological system can also influence the action of the compound .

properties

IUPAC Name |

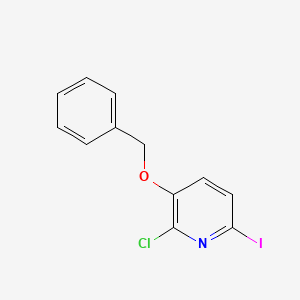

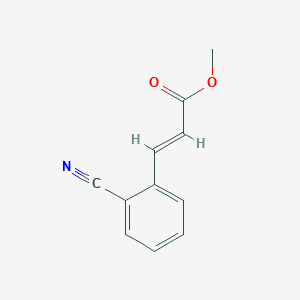

methyl (E)-3-(2-cyanophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12/h2-7H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAPYNQXOSADHV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=CC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-Cyanocinnamic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B3111674.png)

![4-[(Tetrahydro-2h-pyran-2-yloxy)methyl]benzonitrile](/img/structure/B3111680.png)